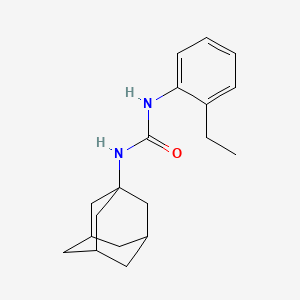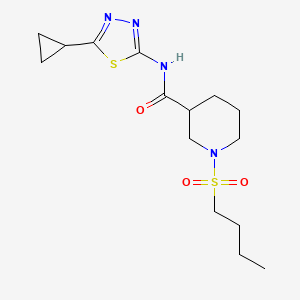
N-1-adamantyl-N'-(2-ethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-adamantyl-N'-(2-ethylphenyl)urea, also known as AUDA-1, is a synthetic compound that has been widely studied for its potential applications in medical research. AUDA-1 is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acid epoxides. By inhibiting sEH, AUDA-1 can increase the levels of these epoxides, which have been shown to have a variety of beneficial effects on the cardiovascular, renal, and nervous systems.
Mechanism of Action
N-1-adamantyl-N'-(2-ethylphenyl)urea works by inhibiting the enzyme sEH, which is involved in the metabolism of fatty acid epoxides. These epoxides have been shown to have a variety of beneficial effects on the cardiovascular, renal, and nervous systems. By inhibiting sEH, N-1-adamantyl-N'-(2-ethylphenyl)urea can increase the levels of these epoxides, which can lead to improved cardiovascular function, reduced inflammation, and other beneficial effects.
Biochemical and Physiological Effects:
N-1-adamantyl-N'-(2-ethylphenyl)urea has been shown to have a variety of biochemical and physiological effects in animal models. These include reductions in blood pressure, improvements in vascular function, reductions in inflammation, and improvements in neurological function. N-1-adamantyl-N'-(2-ethylphenyl)urea has also been shown to have protective effects on the kidneys and liver.
Advantages and Limitations for Lab Experiments
One major advantage of N-1-adamantyl-N'-(2-ethylphenyl)urea is its potency as an sEH inhibitor. N-1-adamantyl-N'-(2-ethylphenyl)urea has been shown to be more potent than other sEH inhibitors, which makes it a valuable tool for studying the effects of sEH inhibition in animal models. However, one limitation of N-1-adamantyl-N'-(2-ethylphenyl)urea is its relatively short half-life, which can make it difficult to administer in certain experiments.
Future Directions
There are many potential future directions for research on N-1-adamantyl-N'-(2-ethylphenyl)urea. One area of interest is in the development of more stable and bioavailable analogs of N-1-adamantyl-N'-(2-ethylphenyl)urea, which could improve its effectiveness as a therapeutic agent. Other potential directions include the study of N-1-adamantyl-N'-(2-ethylphenyl)urea in combination with other drugs or therapies, and the investigation of its effects on other systems and organs in the body. Overall, N-1-adamantyl-N'-(2-ethylphenyl)urea is a promising compound with many potential applications in medical research.
Synthesis Methods
N-1-adamantyl-N'-(2-ethylphenyl)urea can be synthesized using a variety of methods, but one common approach involves the reaction of 1-adamantylamine with 2-ethylphenyl isocyanate in the presence of a base catalyst. The resulting urea compound can be purified using chromatography techniques to obtain a high-purity product.
Scientific Research Applications
N-1-adamantyl-N'-(2-ethylphenyl)urea has been extensively studied for its potential applications in medical research. One major area of interest is in the treatment of hypertension, as N-1-adamantyl-N'-(2-ethylphenyl)urea has been shown to reduce blood pressure in animal models. Other potential applications include the treatment of inflammation, pain, and neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
1-(1-adamantyl)-3-(2-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-2-16-5-3-4-6-17(16)20-18(22)21-19-10-13-7-14(11-19)9-15(8-13)12-19/h3-6,13-15H,2,7-12H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMVZIFNYOGSNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[(6-azepan-1-ylpyridin-3-yl)carbonyl]piperidin-3-yl}-3-methylbutan-1-one](/img/structure/B5329952.png)

![1-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxobutan-2-one](/img/structure/B5329968.png)
![N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5329975.png)
![methyl 2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5329982.png)
![methyl 4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5329990.png)


![3,6-dimethyl-4-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}isoxazolo[5,4-b]pyridine](/img/structure/B5330002.png)
![3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5330019.png)
![N-methyl-N-{[2-(methylamino)pyrimidin-5-yl]methyl}-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5330025.png)
![1'-(3,4-difluorobenzoyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5330031.png)
![N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide](/img/structure/B5330042.png)
